2-Bromo-7H-purine is a chemical compound belonging to the purine family. Its molecular formula is C₅H₃BrN₄, and it has a molecular weight of 199.01 g/mol . The compound’s structure consists of a purine ring with a bromine atom substituted at position 2. Purines are essential components of nucleic acids (DNA and RNA) and play crucial roles in cellular processes.
2-Bromo-7H-purine is a halogenated derivative of purine, a fundamental structure in biochemistry that serves as a building block for nucleic acids. This compound is characterized by the presence of a bromine atom at the 2-position of the purine ring, which significantly influences its chemical properties and biological activities. The molecular formula for 2-bromo-7H-purine is C5H4BrN5, and it is classified as a heterocyclic aromatic organic compound.
2-Bromo-7H-purine can be synthesized through various chemical methods, primarily involving the bromination of purine or its derivatives. The compound is commercially available from chemical suppliers, and its synthesis has been documented in several scientific studies .
This compound falls under the category of purine derivatives and is classified as a halogenated organic compound. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA, making 2-bromo-7H-purine relevant in biochemical research and pharmaceutical applications.
The synthesis of 2-bromo-7H-purine typically involves bromination reactions. One common method includes the reaction of purine with bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction conditions usually require room temperature or slightly elevated temperatures to facilitate the formation of the brominated product .
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer during synthesis. Automated systems are also utilized to improve reproducibility and scalability. Post-synthesis purification methods such as recrystallization or chromatography are essential to achieve high purity levels of the final product .
The molecular structure of 2-bromo-7H-purine features a fused bicyclic system comprising a pyrimidine ring and an imidazole ring. The bromine atom is attached to the second carbon of the purine structure, which alters its electronic properties compared to non-brominated purines.
The molecular weight of 2-bromo-7H-purine is approximately 202.02 g/mol. Its structural formula can be represented as follows:
2-Bromo-7H-purine can participate in various chemical reactions:
Common reagents for substitution reactions include sodium hydroxide as a base and ethanol as a solvent. For oxidation, hydrogen peroxide or potassium permanganate may be used, while sodium borohydride or lithium aluminum hydride serves as reducing agents .
2-Bromo-7H-purine interacts with various biological targets, influencing molecular pathways related to nucleic acid metabolism. As a purine derivative, it plays a role in de novo biosynthesis pathways crucial for cellular function across all life domains.
Research indicates that compounds like 2-bromo-7H-purine can affect cellular homeostasis by modulating biochemical pathways associated with nucleotides, potentially impacting cellular growth and proliferation .
The physical properties of 2-bromo-7H-purine include:
Key chemical properties include:
2-Bromo-7H-purine has several applications in scientific research:
The inherent reactivity of purine systems presents significant regiochemical challenges, particularly in achieving site-specific alkylation at the N7 versus N9 positions. For 2-bromo-7H-purine, the N7 position exhibits greater nucleophilicity compared to N9 due to electronic delocalization patterns within the imidazo[4,5-d]pyrimidine ring. This differential reactivity is exploited through strategic base selection and reaction optimization. The use of sterically hindered, non-nucleophilic bases like 2,2,6,6-tetramethylpiperidinyl magnesium chloride (TMP·MgCl) enables >95% N7-selectivity during alkylations with reagents such as [¹¹C]methyl triflate, as demonstrated in PET tracer synthesis for 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) [5]. Conversely, traditional carbonate bases (e.g., K₂CO₃) yield N9/N7 isomer mixtures (60:40 ratio), necessitating complex chromatographic separations that reduce synthetic efficiency [5].
Table 1: Regioselectivity in 2-Bromo-7H-Purine Alkylation
Alkylating Agent | Base/Catalyst | Temperature | N7:N9 Ratio | Key Application |
---|---|---|---|---|
[¹¹C]CH₃OTf | TMP·MgCl | 80°C | 95:5 | PET tracer ([¹¹C]BMP) |
CH₃I | K₂CO₃ | 60°C | 40:60 | Nucleoside analogs |
Allyl bromide | NaH | 0°C to RT | 88:12 | Acyclic conjugates |
Propargyl bromide | Cs₂CO₃ | 50°C | 92:8 | Click chemistry handles |
Electrophile steric bulk further modulates selectivity: Linear alkyl halides (e.g., propargyl bromide) favor N7-alkylation (up to 92% selectivity under cesium carbonate), while bulky electrophiles exhibit reduced discrimination [6]. Microwave-assisted synthesis enhances both yield and regiocontrol (15–20% improvement) by enabling rapid, uniform heating and minimizing thermal decomposition [1].
Acyclic nucleoside analogues bypass the ribose-associated toxicity limitations of traditional nucleosides. 2-Bromo-7H-purine serves as a pivotal precursor in one-pot multicomponent reactions (MCRs), leveraging its C6 and C2 positions for sequential functionalization. Ugi four-component reactions (Ugi-4CR) efficiently generate peptoid-purine chimeras by combining 2-bromo-7H-purine, aldehydes (e.g., formaldehyde), amines (e.g., benzylamine), and isocyanides in methanol at 25°C. This achieves 70–85% yields while introducing structural diversity at the purine’s exocyclic positions [1].
Protecting-group-free routes are enabled by the bromine atom’s orthogonal reactivity. For example, palladium-catalyzed Sonogashira coupling at C6 (using terminal alkynes) precedes regioselective N7-alkylation without intermediate purification, delivering conjugated acyclic derivatives in 65% overall yield [8]. Critical to success is solvent optimization: Polar aprotic solvents (DMF, acetonitrile) suppress N7/N9 isomerization during MCRs, while protic solvents (MeOH) accelerate unwanted hydrolysis of the C2-Br bond [1] [9].
C6 functionalization of 2-bromo-7H-purine requires precise catalyst control to overcome the electron-withdrawing effect of the C2-bromine, which deactivates the ring toward electrophilic substitution. Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) activate carbonyl electrophiles for Friedel-Crafts acylation at C6, yielding 6-benzoyl-2-bromopurines in 50–60% yield. However, competing N-alkylation necessitates stoichiometric control (1.1 eq. Lewis acid) .
Table 2: Catalytic Systems for C6 Functionalization
Catalyst | Electrophile | Temperature | C6 Yield (%) | Byproduct Formation |
---|---|---|---|---|
ZnCl₂ | Benzoyl chloride | 100°C | 58 | N7-benzoyl (15%) |
TMSOTf | TMSCl | 25°C | >95* | None |
BF₃·Et₂O | Acetic anhydride | 80°C | 49 | Diacetylated (22%) |
Pd(PPh₃)₄/CuI | Phenylacetylene | 70°C | 82 | Homocoupling (8%) |
Silylation strategies provide superior regiocontrol: Transient protection of N7/N9 with chlorotrimethylsilane (TMSCl) followed by in situ bromination at C6 using N-bromosuccinimide (NBS) achieves >95% conversion. The bulky TMS group sterically blocks N9, directing bromination exclusively to C6. Subsequent desilylation restores the N-H purine, enabling late-stage N-alkylation [4] [6]. For carbon-carbon bond formation, palladium/copper bimetallic systems enable Sonogashira coupling at C6 with terminal alkynes (70–85% yield), though competing Glaser homocoupling necessitates oxygen-free conditions [9].
Conjugating 2-bromo-7H-purine derivatives to oligonucleotides enables targeted biological probes and therapeutic candidates. Two primary strategies dominate:
Traceless Staudinger ligation offers metal-free alternative: Phosphine-modified oligonucleotides reduce the C2-azide of purine derivatives (generated via halogen-azide exchange), forming stable amide bonds after hydrolysis. This method achieves near-quantitative conjugation without metal contaminants but requires pre-functionalization of both components [10].
Critical to biological efficacy is linker design: Ethylene glycol spacers (e.g., tetraethylene glycol) between the purine and oligonucleotide reduce steric interference, maintaining target RNA binding affinity (Kd < 100 nM). Conjugates with cleavable disulfide linkers demonstrate enhanced intracellular release, as evidenced by 5-fold higher gene silencing in luciferase assays compared to non-cleavable analogs [3] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1